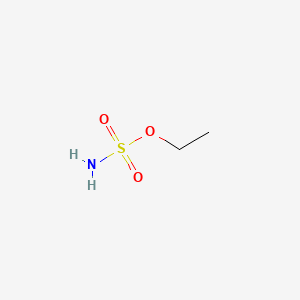

Ethyl sulfamate

Übersicht

Beschreibung

Ethyl sulfamate, also known as this compound, is an organic compound with the chemical formula C2H7NO3S. It is an ester derived from sulfamic acid and ethanol. This compound is of interest due to its applications in various fields, including organic synthesis and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl sulfamate can be synthesized through the reaction of sulfamic acid with ethanol in the presence of a dehydrating agent. One common method involves the use of chlorosulfonic acid and ethanol. The reaction is typically carried out under controlled temperature conditions to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of sulfamic acid, ethyl ester often involves the use of continuous flow reactors to maintain optimal reaction conditions. The process may include steps such as the purification of reactants, controlled addition of reagents, and efficient removal of by-products to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl sulfamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form sulfamic acid and ethanol.

Esterification: It can participate in esterification reactions with other alcohols or acids to form different esters.

Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically requires water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.

Substitution: Involves nucleophiles such as amines or thiols under mild to moderate temperature conditions.

Major Products Formed

Hydrolysis: Produces sulfamic acid and ethanol.

Esterification: Forms various esters depending on the alcohol used.

Substitution: Yields substituted sulfamates with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Ethyl sulfamate has been studied for its potential therapeutic properties. It plays a crucial role in the development of pharmaceuticals, particularly in the context of drug formulation and analysis.

Drug Analysis

This compound is often monitored as an impurity in pharmaceutical products. For instance, a study utilized ion chromatography to measure ethyl sulfate impurities in indinavir sulfate, an HIV protease inhibitor. The method demonstrated reproducibility and accuracy, essential for ensuring drug safety and efficacy .

| Study | Method | Findings |

|---|---|---|

| Indinavir Sulfate Analysis | Ion Chromatography | Successfully quantified ethyl sulfate impurities, ensuring drug consistency . |

Toxicology

In forensic toxicology, this compound serves as a metabolite for assessing alcohol consumption. It can distinguish between antemortem alcohol intake and postmortem ethanol formation, enhancing the reliability of forensic investigations .

| Application | Purpose | Outcome |

|---|---|---|

| Postmortem Analysis | Distinguish alcohol intake | High concordance with blood alcohol concentrations (BACs) in forensic cases . |

Environmental Applications

This compound has been explored for its utility in environmental science, particularly in bioremediation efforts.

Bioremediation Studies

Research indicates that this compound can enhance microbial resistance to heavy metals, making it a valuable agent in bioremediation strategies aimed at cleaning contaminated environments .

| Research Focus | Application | Impact |

|---|---|---|

| Microbial Resistance | Heavy metal bioremediation | Improved resilience of microorganisms for environmental cleanup . |

Analytical Methods Development

The development of analytical methods for quantifying this compound and its metabolites is crucial for both clinical and forensic applications.

Method Validation

Recent studies have validated methods using ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS) to quantify ethyl sulfate in dried blood spots (DBS). This technique offers enhanced stability and ease of sample handling compared to traditional methods .

| Method | Sample Type | Validation Results |

|---|---|---|

| UHPLC-MS-MS | Dried Blood Spots | High accuracy and precision; stable analytes over time . |

Case Study 1: Forensic Toxicology Application

A study involving postmortem samples demonstrated that ethyl sulfate could reliably indicate recent ethanol consumption. The analysis revealed that 72.7% of cases showed positive exposure to ethanol when correlated with BAC measurements, underscoring the compound's relevance in forensic contexts .

Case Study 2: Environmental Cleanup

In a bioremediation project, the application of this compound significantly improved the efficiency of microbial agents tasked with degrading heavy metal pollutants. The findings suggested that incorporating this compound into bioremediation strategies could enhance the overall effectiveness of environmental cleanup efforts .

Wirkmechanismus

The mechanism of action of sulfamic acid, ethyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. In esterification reactions, it acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form esters. In hydrolysis, it undergoes nucleophilic attack by water, leading to the formation of sulfamic acid and ethanol .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl sulfamate: Similar in structure but with a methyl group instead of an ethyl group.

Propyl sulfamate: Contains a propyl group instead of an ethyl group.

Butyl sulfamate: Features a butyl group in place of the ethyl group.

Uniqueness

This compound is unique due to its specific reactivity and applications in organic synthesis and catalysis. Its ethyl group provides distinct steric and electronic properties compared to its methyl, propyl, and butyl counterparts, making it suitable for specific reactions and applications .

Biologische Aktivität

Ethyl sulfamate (EtS) is a compound that has garnered attention for its biological activity, particularly in relation to its role as a metabolite of ethanol. This article explores the biological activity of this compound, detailing its pharmacokinetics, genotoxicity, and implications in clinical research.

Overview of this compound

This compound is primarily formed through the sulfation of ethanol, which involves the enzymatic action of sulfotransferases. This metabolic pathway is considered a minor route compared to glucuronidation but plays a significant role in the elimination of ethanol from the body. This compound has been identified in human urine and is used as a biomarker for alcohol consumption.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics regarding its absorption, distribution, metabolism, and excretion (ADME).

- Absorption : this compound is rapidly absorbed following ethanol consumption. Studies indicate that it can be detected in urine within hours after alcohol intake.

- Distribution : Once formed, this compound is distributed throughout the body and can cross biological membranes due to its relatively small molecular size.

- Metabolism : this compound undergoes further metabolic processes, including conjugation with other compounds.

- Excretion : The elimination half-life of this compound is longer than that of ethanol, with studies showing a dose-dependent elimination rate. For instance, one study reported an elimination half-life of approximately 2.04 hours post-consumption .

Genotoxicity Studies

Research into the genotoxic potential of this compound has yielded mixed results. A notable study utilized bacterial reverse mutation assays to assess genotoxicity. The findings indicated that while this compound does not exhibit significant mutagenic properties on its own, it may contribute to DNA damage when combined with other agents .

Clinical Implications

This compound has been investigated as a biomarker for recent alcohol consumption in clinical settings. Its presence in urine can help differentiate between recent drinking and abstinence. In clinical trials assessing alcohol dependence treatments, this compound levels were monitored alongside ethyl glucuronide (EtG) to evaluate drinking patterns and treatment efficacy .

Case Study: Alcohol Dependence Treatment

In a clinical trial involving participants with alcohol dependence, researchers measured both EtG and this compound levels before and after treatment interventions. The results indicated that higher levels of this compound correlated with increased abstinence rates among participants receiving naltrexone compared to placebo .

Data Table: Pharmacokinetic Parameters

| Parameter | Ethyl Sulfate (EtS) | Ethanol |

|---|---|---|

| Time to Maximum Concentration | 3.02 ± 0.70 h | 4.12 ± 1.07 h |

| Maximum Concentration | 0.17 ± 0.04 mg/L | 0.31 ± 0.11 mg/L |

| Elimination Half-Life | 2.04 ± 0.76 h | 2.56 ± 0.89 h |

Eigenschaften

IUPAC Name |

ethyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGQCYYULFFRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196020 | |

| Record name | Sulfamic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-49-0 | |

| Record name | Sulfamic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl sulfamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.